molecular formula C19H25BN4O4 B601035 ((R)-3-Methyl-1-((R)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid CAS No. 1132709-15-9

((R)-3-Methyl-1-((R)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid

Cat. No.: B601035
CAS No.: 1132709-15-9
M. Wt: 384.25
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Description

(®-3-Methyl-1-(®-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (®-3-Methyl-1-(®-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrazine-2-carboxamido moiety, followed by the introduction of the boronic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(®-3-Methyl-1-(®-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can modify the pyrazine ring or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields boronic esters, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (®-3-Methyl-1-(®-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a molecular probe. The boronic acid group can interact with biomolecules containing diols, such as sugars and nucleotides, making it useful for detecting and quantifying these substances in biological samples.

Medicine

In medicine, (®-3-Methyl-1-(®-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid is investigated for its potential as a therapeutic agent. Its ability to form reversible covalent bonds with biological targets suggests it could be used in drug design, particularly for targeting enzymes or receptors involved in disease processes.

Industry

In industrial applications, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for use in sensors, catalysts, and other high-performance materials.

Mechanism of Action

The mechanism of action of (®-3-Methyl-1-(®-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s molecular targets and pathways are still under investigation, but its boronic acid group is known to play a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid compound used in similar applications.

    Pyrazine-2-carboxylic acid: Shares the pyrazine moiety but lacks the boronic acid group.

    3-Phenylpropanoic acid: Contains the phenyl and propanoic acid groups but lacks the pyrazine and boronic acid functionalities.

Uniqueness

(®-3-Methyl-1-(®-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid is unique due to its combination of a boronic acid group with a pyrazine-2-carboxamido moiety. This structure provides a versatile platform for various chemical reactions and applications, distinguishing it from simpler boronic acids and related compounds.

Properties

IUPAC Name

[(1R)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJABQQUPOEUTA-WBVHZDCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@H](CC(C)C)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10732163
Record name N-[(1R)-1-Borono-3-methylbutyl]-Nalpha-(pyrazine-2-carbonyl)-D-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132709-15-9
Record name B-[(1R)-3-Methyl-1-[[(2R)-1-oxo-3-phenyl-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1132709-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1R)-1-Borono-3-methylbutyl]-Nalpha-(pyrazine-2-carbonyl)-D-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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